Cas no 1989672-52-7 (Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate)
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
- lithium;3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
- Lithium 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
- Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
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- MDL: MFCD30342793
- Inchi: 1S/C6H8N2O3.Li/c1-4-7-8-5(11-4)2-3-6(9)10;/h2-3H2,1H3,(H,9,10);/q;+1/p-1
- InChI Key: HNSJGFFYBQBPNA-UHFFFAOYSA-M
- SMILES: O1C(C)=NN=C1CCC(=O)[O-].[Li+]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 156
- Topological Polar Surface Area: 79
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM461293-100mg |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95%+ | 100mg |
$*** | 2023-03-29 | |
| Chemenu | CM461293-250mg |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM461293-500mg |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| Chemenu | CM461293-1g |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-304662-0.05g |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95% | 0.05g |
$97.0 | 2023-09-05 | |
| Enamine | EN300-304662-0.1g |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95% | 0.1g |
$144.0 | 2023-09-05 | |
| Enamine | EN300-304662-0.25g |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95% | 0.25g |
$206.0 | 2023-09-05 | |
| Enamine | EN300-304662-0.5g |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95% | 0.5g |
$391.0 | 2023-09-05 | |
| Enamine | EN300-304662-1.0g |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-304662-2.5g |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95% | 2.5g |
$1008.0 | 2023-09-05 |
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
Introduction to Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate (CAS No. 1989672-52-7)
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate, identified by its CAS number 1989672-52-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential therapeutic properties, making it a subject of extensive study and investigation. The structural framework of this compound incorporates a 5-methyl-1,3,4-oxadiazole moiety, which is known for its versatile biological activity and has been explored in various drug discovery programs.
The Lithium(1+) ion component of the compound is particularly noteworthy due to its established role in the treatment of neurological and psychiatric disorders. Lithium salts have been used for decades as effective medications for conditions such as bipolar disorder and depression, owing to their ability to modulate neurotransmitter systems and stabilize mood. The propanoate anion in this compound not only contributes to its solubility but also interacts with the 5-methyl-1,3,4-oxadiazole ring, potentially enhancing its pharmacological activity.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. The 5-methyl-1,3,4-oxadiazole scaffold is a prominent example of such molecules, exhibiting a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties. The integration of this scaffold with a lithium cation has opened new avenues for exploring novel therapeutic strategies.
In the context of current research, Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate has been investigated for its potential role in modulating neural signaling pathways. Studies suggest that the compound may interact with specific targets in the brain that are implicated in mood regulation and cognitive function. This interaction could be mediated by the 5-methyl-1,3,4-oxadiazole moiety, which has been shown to influence the activity of certain enzymes and receptors involved in neurotransmission.
The pharmacokinetic profile of this compound is another area of active investigation. Researchers are exploring how the structural features of Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate affect its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for optimizing dosing regimens and minimizing potential side effects. Preliminary studies indicate that the compound exhibits favorable solubility and bioavailability characteristics, which are essential for developing an effective therapeutic agent.
One of the most exciting aspects of this research is the potential application of Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate in treating neurodegenerative diseases. The ability of lithium compounds to protect against neuronal damage and promote neurogenesis has been observed in various preclinical models. The unique combination of lithium and the 5-methyl-1,3,4-oxadiazole scaffold may offer a novel approach to combat conditions such as Alzheimer's disease and Parkinson's disease.
Furthermore, the compound's potential role in combating inflammation has garnered attention from researchers studying chronic inflammatory diseases. The 5-methyl-1,3,4-oxadiazole moiety is known to possess anti-inflammatory properties by inhibiting key pro-inflammatory pathways. When combined with lithium ions, this compound may provide a synergistic effect that could lead to more effective treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthesis and characterization of Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate have been refined through advanced chemical methodologies. Techniques such as solid-state NMR spectroscopy and X-ray crystallography have been employed to elucidate its molecular structure and confirm its identity. These analytical methods provide critical insights into how the compound interacts with biological targets at the molecular level.
In conclusion,Lithium(1+) ion 3-(5-methyl-1,3,4 oxadiazol -2 -yl)propanoate (CAS No. 1989672527) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it holds significant potential for improving treatments across multiple medical disciplines.
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